Alibendol

Catalog No.
S562213
CAS No.
26750-81-2
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alibendol

CAS Number

26750-81-2

Product Name

Alibendol

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-prop-2-enylbenzamide

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-3-4-9-7-10(13(17)14-5-6-15)12(16)11(8-9)18-2/h3,7-8,15-16H,1,4-6H2,2H3,(H,14,17)

InChI Key

UMJHTFHIQDEGKB-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)NCCO)CC=C

Alibendol is a member of salicylamides.

Alibendol is a synthetic, non-bile acid-derived compound recognized for its dual pharmacological action as both a choleretic, promoting bile secretion, and a direct antispasmodic. This profile makes it a candidate for investigating and managing functional biliary disorders, such as biliary dyskinesia and dyspepsia, where both impaired bile flow and spasms of the biliary tract are underlying pathological factors. Its mechanism is distinct from bile acid-based therapies, positioning it for applications where targeted relaxation of the biliary musculature and stimulation of bile flow are required simultaneously.

Substituting Alibendol with either a simple choleretic agent like ursodeoxycholic acid (UDCA) or a general systemic antispasmodic fails to address the coupled nature of functional biliary disorders. UDCA increases bile flow by altering the bile acid pool to be more hydrophilic but lacks a primary, direct spasmolytic effect on the Sphincter of Oddi. Conversely, general antispasmodics may reduce smooth muscle tone systemically but do not specifically enhance choleresis and may not provide the coordinated effect needed for proper biliary drainage. Alibendol is procured for its integrated, dual-action mechanism, which is critical for conditions like Sphincter of Oddi Dysfunction where both bile secretion and sphincter relaxation must be addressed for effective management.

Superior Pain Reduction in Biliary Motor Disorders Compared to Placebo

In a clinical study involving patients with motor disorders of the bile ducts, the close structural and functional analog Hymecromone demonstrated significantly greater efficacy in pain reduction than placebo. After 14 days of treatment, the Hymecromone group reported a 70.3% reduction in the intensity of spontaneous abdominal pain, whereas the placebo group reported a 43.8% reduction. This highlights the utility of this specific compound class in treating functional biliary pain where spasm is a primary symptom.

Evidence DimensionReduction in spontaneous abdominal pain intensity
Target Compound DataN/A (Data for close analog Hymecromone used as benchmark)
Comparator Or BaselineHymecromone: 70.3% reduction; Placebo: 43.8% reduction
Quantified DifferenceHymecromone was 1.6-fold more effective than placebo in reducing pain intensity.
Conditions14-day, multicenter, double-blind, placebo-controlled study in 123 patients with biliary dyskinesia/dyspepsia.

For applications requiring potent and targeted relief from biliary spasm-related pain, this evidence supports procuring a specialized agent over non-specific or less effective alternatives.

Induces Bile Duct Dilation Independent of Bile Acid Secretion, Suggesting Hydrocholeretic Effect

The comparator Hymecromone was shown to induce a significant dilation of the common bile duct compared to placebo in healthy volunteers (p < 0.01), an effect indicative of increased bile flow. Crucially, this effect occurred without any significant changes in serum concentrations of conjugated or unconjugated bile acids, distinguishing its mechanism from bile acid-based agents like UDCA. This suggests a bile acid-independent choleretic (hydrocholeretic) action, which increases the aqueous volume of bile without increasing the concentration of potentially cytotoxic bile acids.

Evidence DimensionCommon bile duct diameter & Serum bile acid levels
Target Compound DataN/A (Data for close analog Hymecromone used as benchmark)
Comparator Or BaselineHymecromone: Significantly larger common bile duct diameter vs. placebo (p < 0.01) with no significant difference in serum bile acids.
Quantified DifferenceStatistically significant increase in bile duct diameter without altering bile acid load.
ConditionsPlacebo-controlled, randomized, cross-over double-blind study in 20 healthy volunteers.

This justifies the selection of this compound class for applications where the goal is to flush the biliary system by increasing bile volume, without elevating the concentration of bile acids which can be a concern in cholestatic conditions.

Differentiated Mechanism from Bile Acid-Based Choleretics

Unlike Alibendol, the therapeutic action of ursodeoxycholic acid (UDCA) relies on fundamentally altering the composition of the endogenous bile acid pool. When administered, UDCA shifts the pool from being predominantly hydrophobic and potentially toxic to being more hydrophilic and less damaging to hepatocytes. This mechanism is highly effective for dissolving cholesterol gallstones and in managing chronic cholestatic diseases like Primary Biliary Cholangitis. However, it does not provide the direct, acute musculotropic relaxation characteristic of Alibendol, making UDCA a mechanistically distinct and non-interchangeable choice for functional spasm-related disorders.

Evidence DimensionPrimary Mechanism of Action
Target Compound DataDirect antispasmodic and bile acid-independent choleretic.
Comparator Or BaselineUDCA: Replaces hydrophobic bile acids with hydrophilic UDCA, reducing cytotoxicity and cholesterol saturation of bile.
Quantified DifferenceQualitative difference in molecular mechanism (direct smooth muscle relaxation vs. bile pool modification).
ConditionsGeneral pharmacology of choleretic agents.

Buyers should select Alibendol when the primary therapeutic need is acute relief from biliary spasm and improved motility, rather than the long-term modification of bile composition.

Management of Functional Biliary Pain and Sphincter of Oddi Dysfunction (SOD)

For investigating functional disorders characterized by biliary-type pain in the absence of stones, such as SOD. The dual antispasmodic and choleretic actions are suited to address the underlying pathophysiology of sphincter hypertension and impaired bile flow, where significant pain reduction is the primary endpoint.

Post-Cholecystectomy Syndrome (PCS) Research

In studies of patients experiencing persistent biliary-type pain after gallbladder removal, Alibendol can be used to probe the hypothesis that symptoms are due to sphincter spasm. Its targeted action helps differentiate PCS of functional origin from other causes.

Adjunct in Biliary Dyskinesia with Intact Gallbladder

As a tool to improve biliary drainage in cases of biliary dyskinesia where poor coordination between gallbladder contraction and sphincter relaxation is suspected. The hydrocholeretic effect can help facilitate bile passage without increasing bile salt load, which may be beneficial for improving gallbladder emptying dynamics.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

251.11575802 Da

Monoisotopic Mass

251.11575802 Da

Heavy Atom Count

18

UNII

A8CO1VZK2Z

Other CAS

26750-81-2

Wikipedia

Alibendol

Dates

Last modified: 08-15-2023

Explore Compound Types